2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Overview
Description
2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids These compounds are characterized by the presence of an amino group attached to the benzene ring of benzoic acid
Mechanism of Action
- The primary target of 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is not explicitly mentioned in the available literature. However, we know that it is a carboxylic α,α-diaminoester synthesized through N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid typically involves the N-alkylation of 2-aminobenzoic acid with methyl α-azido glycinate . The reaction is carried out under controlled conditions, often using dry solvents and specific catalysts to ensure high yield and purity. For instance, a common method involves stirring a solution of 2-aminobenzoic acid and methyl α-azido glycinate in dry acetone, followed by the addition of a base such as DIPEA (N,N-diisopropylethylamine) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate: This compound shares a similar structure but differs in the presence of an acetate group instead of a benzoic acid moiety.
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid: This compound is structurally similar but contains a benzamido group.
Uniqueness
2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-methoxy-2-oxoethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-5-3-2-4-7(8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCIMWNRRUVYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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